An In-depth Technical Guide to Teoc-MeLeu-OH (CAS 2411590-92-4): A Critical Building Block for Advanced Peptide Therapeutics
An In-depth Technical Guide to Teoc-MeLeu-OH (CAS 2411590-92-4): A Critical Building Block for Advanced Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teoc-MeLeu-OH, with CAS number 2411590-92-4, is a protected N-methylated leucine (B10760876) derivative.[1] Its full chemical name is (S)-4-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid. As a specialized amino acid, it serves as a crucial building block in the synthesis of complex peptide-based therapeutics. The incorporation of N-methylated amino acids like Teoc-MeLeu-OH into peptide chains is a key strategy in modern drug discovery to enhance the metabolic stability, cell permeability, and overall bioavailability of peptide drugs. This technical guide provides a comprehensive overview of its properties, core applications, and the experimental protocols for its use, highlighted by its role in the large-scale synthesis of the KRAS inhibitor, LUNA18.[2]
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the integrity of Teoc-MeLeu-OH. The following tables summarize its key physicochemical properties and recommended storage conditions.
| Property | Value |
| CAS Number | 2411590-92-4 |
| Molecular Formula | C13H27NO4Si |
| Molecular Weight | 289.44 g/mol [1][3] |
| Appearance | White to off-white solid[3] |
| Purity (NMR) | ≥97.0%[1] |
| Solubility | DMSO: 100 mg/mL (345.49 mM)[3][4] |
| Storage Condition | Duration |
| Powder at -20°C | 3 years[3] |
| Powder at 4°C | 2 years[3] |
| In solvent at -80°C | 6 months[3] |
| In solvent at -20°C | 1 month[3] |
Core Application in Peptide Synthesis
The primary application of Teoc-MeLeu-OH is as a protected amino acid in peptide synthesis, particularly for peptides rich in N-alkylated amino acids. These structures are often challenging to synthesize due to the steric hindrance of the N-alkyl group, which can lead to low coupling yields.
Teoc-MeLeu-OH has been successfully employed in the multi-kilogram scale Good Manufacturing Practice (GMP) production of LUNA18, a potent KRAS inhibitor, utilizing Liquid-Phase Peptide Synthesis (LPPS).[2] In this process, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group serves as a protecting group for the N-terminal amine.
Representative Experimental Protocol: Peptide Coupling in LPPS
The following protocol is adapted from the published synthesis of a LUNA18 fragment and represents a robust method for the coupling of Teoc-MeLeu-OH.[2]
Objective: To couple Teoc-MeLeu-OH to an N-terminal deprotected peptide fragment in a liquid-phase synthesis.
Materials:
-
Teoc-MeLeu-OH (1.2 equivalents)
-
Peptide fragment with a free N-terminal amine (1.0 equivalent)
-
Pentafluorophenol (B44920) (PFP) (1.5 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)
-
Isopropyl acetate (B1210297) (IPAc)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Charge a suitable reactor with Teoc-MeLeu-OH (1.2 eq.), Isopropyl acetate (IPAc), and N,N-Dimethylformamide (DMF).
-
Add a solution of pentafluorophenol (1.5 eq.) in IPAc to the reactor.
-
Cool the mixture to below 10 °C.
-
Add EDC·HCl (1.5 eq.) portionwise to the mixture while maintaining the internal temperature below 10 °C. This step forms the active ester of Teoc-MeLeu-OH.
-
Stir the mixture at the controlled temperature to ensure complete formation of the active ester.
-
In a separate vessel, prepare the peptide fragment with the free N-terminal amine.
-
Add the pre-activated Teoc-MeLeu-OH solution to the peptide fragment solution.
-
Allow the reaction to proceed until completion, monitoring by a suitable analytical method (e.g., HPLC).
-
Upon completion, proceed with aqueous workup and extraction to isolate the coupled peptide product.
Summary of Coupling Reaction Conditions:
| Reagent | Equivalents | Role |
| Teoc-MeLeu-OH | 1.2 | N-methylated amino acid building block |
| Pentafluorophenol (PFP) | 1.5 | Activating agent |
| EDC·HCl | 1.5 | Coupling reagent |
| Solvents | - | IPAc, DMF |
Visualized Workflows and Pathways
Liquid-Phase Peptide Synthesis (LPPS) Workflow
The following diagram illustrates the general workflow for the activation and coupling of Teoc-MeLeu-OH during the synthesis of a peptide chain.
Caption: Workflow for Teoc-MeLeu-OH activation and coupling in LPPS.
Conceptual Signaling Pathway: KRAS Inhibition
Teoc-MeLeu-OH is a component of the KRAS inhibitor LUNA18. The diagram below illustrates the general principle of KRAS inhibition, providing context for the therapeutic application of peptides synthesized using this building block. This is a conceptual representation and does not depict the direct action of Teoc-MeLeu-OH itself.
Caption: Conceptual pathway of KRAS signaling and its inhibition.
Conclusion
Teoc-MeLeu-OH (CAS 2411590-92-4) is a specialized chemical reagent that plays a pivotal role in the advancement of peptide-based drug development. Its N-methyl and Teoc-protected structure is specifically designed to overcome synthetic challenges associated with N-alkyl-rich peptides. The documented, successful use of Teoc-MeLeu-OH in the kilogram-scale GMP manufacturing of a clinical-stage KRAS inhibitor underscores its industrial relevance and utility.[2] For researchers and drug development professionals, Teoc-MeLeu-OH represents an enabling tool for the creation of next-generation peptide therapeutics with enhanced pharmacological properties.
